Glyceryl 1,3-diferulate Glyceryl 1,3-diferulate Glyceryl 1,3-diferulate is a natural product found in Lilium speciosum var. speciosum, Lilium henryi, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 83008-46-2
VCID: VC16510284
InChI: InChI=1S/C23H24O9/c1-29-20-11-15(3-7-18(20)25)5-9-22(27)31-13-17(24)14-32-23(28)10-6-16-4-8-19(26)21(12-16)30-2/h3-12,17,24-26H,13-14H2,1-2H3/b9-5+,10-6+
SMILES:
Molecular Formula: C23H24O9
Molecular Weight: 444.4 g/mol

Glyceryl 1,3-diferulate

CAS No.: 83008-46-2

Cat. No.: VC16510284

Molecular Formula: C23H24O9

Molecular Weight: 444.4 g/mol

* For research use only. Not for human or veterinary use.

Glyceryl 1,3-diferulate - 83008-46-2

Specification

CAS No. 83008-46-2
Molecular Formula C23H24O9
Molecular Weight 444.4 g/mol
IUPAC Name [2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C23H24O9/c1-29-20-11-15(3-7-18(20)25)5-9-22(27)31-13-17(24)14-32-23(28)10-6-16-4-8-19(26)21(12-16)30-2/h3-12,17,24-26H,13-14H2,1-2H3/b9-5+,10-6+
Standard InChI Key PATJZXBBUQEFOY-NXZHAISVSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C/C(=O)OCC(O)COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O
Canonical SMILES COC1=C(C=CC(=C1)C=CC(=O)OCC(COC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O

Introduction

Chemical Identity and Structural Characteristics

Glyceryl 1,3-diferulate (CAS 83008-46-2) is a diester derivative of glycerol and ferulic acid, with the systematic IUPAC name [2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate . Its molecular formula, C23H24O9, corresponds to a molecular weight of 444.4 g/mol, as computed by PubChem . The compound’s structure features two trans-configured feruloyl groups (E-isomers) attached to the terminal hydroxyl groups of glycerol, leaving the central hydroxyl group free .

Stereochemical and Spectroscopic Properties

The compound’s stereochemistry is confirmed by its InChI key (PATJZXBBUQEFOY-NXZHAISVSA-N), which encodes the spatial arrangement of its functional groups . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the glycerol backbone (δ 4.2–4.4 ppm for methylene protons) and the feruloyl aromatic rings (δ 6.8–7.6 ppm) . The conjugated double bonds in the feruloyl moieties exhibit characteristic UV-Vis absorption maxima at 320 nm, facilitating quantification via high-performance liquid chromatography (HPLC) .

Table 1: Key Physicochemical Properties of Glyceryl 1,3-Diferulate

PropertyValueSource
Molecular FormulaC23H24O9
Molecular Weight444.4 g/mol
CAS Registry Number83008-46-2
SMILES NotationCOC1=C(C=CC(=C1)/C=C/C(=O)OCC(O)COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O
UV-Vis λ<sub>max</sub>320 nm

Biosynthetic Pathways and Enzymatic Synthesis

Enzymatic Transesterification

Glyceryl 1,3-diferulate is synthesized via lipase-catalyzed transesterification of ethyl ferulate with glycerol or glycerides. Immobilized lipases (e.g., Candida antarctica lipase B) facilitate the reaction under solvent-free conditions, achieving yields of 39.6 ± 1.7% for glyceryl 1,3-diferulate and 10.4 ± 1.3% for 1-feruloyl-sn-glycerol (FG) from 3.0 g of crude precipitate . The reaction proceeds optimally at 50°C, with water content <1% to minimize hydrolysis byproducts .

Byproduct Formation and Optimization

Side products such as ferulic acid (<1%) and monoferuloyl glycerols arise from competing hydrolysis and incomplete esterification. Increasing the glycerol-to-ethyl ferulate ratio to 10:1 suppresses byproduct formation, while enzyme reuse for up to five cycles maintains catalytic efficiency . Recent studies demonstrate that substituting triglycerides with monoacylglycerols (MAG) or diacylglycerols (DAG) enhances glyceryl 1,3-diferulate yields to ~5% .

Purification and Analytical Methods

Flash Chromatography

Flash chromatography on silica gel with a hexane-acetone gradient (0–80% acetone over 7 column volumes) resolves glyceryl 1,3-diferulate (retention time: 14.2 min) from FG (retention time: 9.8 min) with >95% purity . A 120 g silica column processes 3.0 g of crude extract per run, achieving a throughput of 48.5 g of purified product from 96.4 g of raw material .

Table 2: Flash Chromatography Parameters and Yields

ParameterValueOutcome
Column Size120 g silicaBaseline separation
Flow Rate57 mL/min39.1 g glyceryl 1,3-diferulate
Sample Load3.0 g9.4 g FG
Solvent Gradient0–80% acetone in hexane51.4% combined yield

Analytical Validation

Liquid chromatography–electrospray ionization–mass spectrometry (LC-ESI-MS) confirms the molecular ion peaks at m/z 465.0 ([M − H + Na]<sup>+</sup>) for glyceryl 1,3-diferulate and m/z 266.9 ([M − H]<sup>−</sup>) for FG . High-resolution NMR (13C) further validates the ester linkages, with carbonyl carbons resonating at δ 170.2 ppm .

Natural Occurrence and Biological Sources

Glyceryl 1,3-diferulate occurs naturally in Lilium speciosum var. speciosum and Lilium henryi, where it constitutes up to 0.2% of the bulb dry weight . In wheat bran, it forms part of the arabinoxylan matrix, contributing to cell wall rigidity . Extraction from plant sources involves methanol-water (70:30 v/v) Soxhlet extraction, though yields are typically <0.1% due to matrix complexity .

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